2-(Pyridin-4-ylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
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Description
2-(Pyridin-4-ylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential : A derivative of this compound, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, exhibited high antiproliferative activity. It works by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase. This suggests potential use in cancer treatment (Via et al., 2008).
Aldosterone Synthase Inhibition : Pyridine substituted 3,4-dihydro-1H-quinolin-2-ones, a class that includes variants of this compound, are potent and selective inhibitors of aldosterone synthase (CYP11B2). This is relevant for treating conditions like hyperaldosteronism, congestive heart failure, and myocardial fibrosis (Lucas et al., 2011).
Catalytic Behavior in Polymerization : Another derivative, 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, was used to prepare tridentate ligands coordinating with iron(II) and cobalt(II) dichloride. These complexes showed good catalytic activities for ethylene reactivity, indicating potential applications in polymerization and oligomerization processes (Sun et al., 2007).
Synthesis of Dihydropyrrolo[2,3-h]quinolines : Efficient synthesis methods for constructing a library of new dihydropyrrolo[2,3-h]quinolines were developed. These compounds have various biological activities and are important in heterocyclic chemistry (Liao & Zhu, 2019).
Antibacterial Properties : A series of ethanones including variants of this compound were synthesized and showed potential antibacterial activity against various bacterial strains. This suggests possible applications in developing new antibacterial agents (Joshi et al., 2011).
Antitumor Agents : 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, related to the compound , demonstrated potent cytotoxic activity against cancer cell lines, indicating potential as antitumor agents (Huang et al., 2013).
Properties
IUPAC Name |
2-pyridin-4-ylsulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-20(14-26-17-7-10-21-11-8-17)23-12-9-16(13-23)25-19-6-5-15-3-1-2-4-18(15)22-19/h1-8,10-11,16H,9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXKPEBLXCKGPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CSC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.